8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Overview
Description
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H5BrClN3 . It has a molecular weight of 246.49 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrClN3/c1-4-2-10-7-6 (8)11-5 (9)3-12 (4)7/h2-3H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of imidazo[1,2-a]pyrazine derivatives, which exhibit anti-inflammatory activity, utilizes similar compounds as precursors (Abignente et al., 1992). Similarly, derivatives of imidazo[1,2-a]pyrazine have been synthesized for potential use as bronchodilators (Bonnet et al., 1998).
Antimicrobial Applications
Compounds derived from imidazo[1,2-a]pyrazine, which share structural similarities with this compound, have demonstrated antimicrobial properties. A study highlighted the synthesis and antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, suggesting their potential in antimicrobial applications (Jyothi & Madhavi, 2019).
Pharmacological Properties
Several studies have focused on the pharmacological properties of imidazo[1,2-a]pyrazine derivatives, indicating their potential in various therapeutic areas. For example, imidazo[1,2-a]pyrazine derivatives were found to have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties (Sablayrolles et al., 1984).
Industrial Applications
In industrial chemistry, the development of processes based on the synthesis of imidazo[1,2-a]pyrazines, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, highlights the utility of these compounds in the efficient preparation of derivatives (Baenziger, Durantie, & Mathes, 2017).
Catalytic and Organic Synthesis
Imidazo[1,2-a]pyrazine derivatives also play a role in catalysis and organic synthesis. For example, studies have focused on their use in palladium-catalyzed Heck-type coupling reactions (Jahnke et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-10-7-6(8)11-5(9)3-12(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEAGIBSBWTULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511231 | |
Record name | 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84066-11-5 | |
Record name | 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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